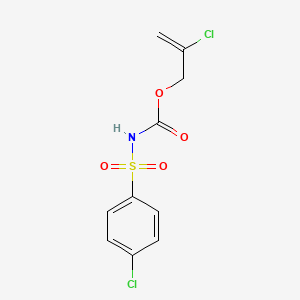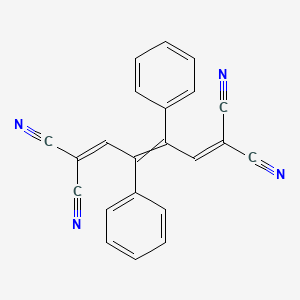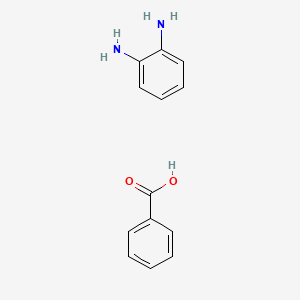![molecular formula C10H14ClO3PS B14500135 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol CAS No. 63264-51-7](/img/structure/B14500135.png)
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol is an organic compound that features a chloro group, a phenyl ring, and a phosphinothioylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the phosphinothioylmethyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the phosphinothioylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-[2-(hydroxyphosphinothioylmethyl)phenyl]propan-2-ol
- 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]butan-2-ol
Uniqueness
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
63264-51-7 |
|---|---|
Formule moléculaire |
C10H14ClO3PS |
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
1-chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14ClO3PS/c11-6-10(12)5-8-3-1-2-4-9(8)7-15(13,14)16/h1-4,10,12H,5-7H2,(H2,13,14,16) |
Clé InChI |
VDPZKEVHOIDZBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(CCl)O)CP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)



![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
